[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2624141-19-9
VCID: VC11539323
InChI: InChI=1S/C6H6N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,7H2;2*1H
SMILES:
Molecular Formula: C6H8Cl2N4
Molecular Weight: 207.06 g/mol

[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

CAS No.: 2624141-19-9

Cat. No.: VC11539323

Molecular Formula: C6H8Cl2N4

Molecular Weight: 207.06 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride - 2624141-19-9

Specification

CAS No. 2624141-19-9
Molecular Formula C6H8Cl2N4
Molecular Weight 207.06 g/mol
IUPAC Name [1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride
Standard InChI InChI=1S/C6H6N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,7H2;2*1H
Standard InChI Key CYWUKCBLKSGNSB-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NN=C2C(=C1)N.Cl.Cl

Introduction

# Triazolo[4,3-a]pyridin-8-amine Dihydrochloride: A Comprehensive Scientific Review

Triazolo[4,3-a]pyridin-8-amine dihydrochloride is a heterocyclic organic compound characterized by a fused triazole-pyridine core structure substituted with an amine group at the 8-position and two hydrochloride counterions. This molecule has garnered significant interest in pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This review synthesizes current knowledge on its chemical identity, synthesis, physicochemical properties, pharmacological profile, and applications, drawing from peer-reviewed literature and experimental datasets.

Molecular Composition and Nomenclature

The compound is systematically named 3-methyl- triazolo[4,3-a]pyridin-8-amine dihydrochloride under IUPAC guidelines. Its molecular formula is C₇H₁₀Cl₂N₄, with a molecular weight of 221.08 g/mol. The core structure consists of a pyridine ring fused to a triazole moiety at positions 4 and 3-a, respectively (Figure 1) . The amine group at the 8-position and methyl group at the 3-position are critical for its pharmacological interactions.

Table 1: Key Chemical Descriptors

PropertyValueSource
CAS Number6969-71-7 (base structure)
Molecular FormulaC₇H₁₀Cl₂N₄
Molecular Weight221.08 g/mol
Density1.5 ± 0.1 g/cm³
Melting Point231°C (base structure)
SMILES NotationCC1=NN=C2N1C=CC=C2N.Cl.Cl

Structural Features and Tautomerism

The triazole ring exhibits tautomerism, with the 1H- and 2H- forms interconverting depending on solvent polarity and pH . X-ray crystallography of analogous triazolopyridines reveals planarity in the fused ring system, which enhances π-π stacking interactions with biological targets . The dihydrochloride salt form improves aqueous solubility, critical for in vitro assays.

Synthesis and Manufacturing

Cyclization Strategies

The parent triazolo[4,3-a]pyridine scaffold is synthesized via 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines under catalyst-free conditions . For the 8-amine derivative, a modified approach employs anhydrous potassium carbonate in dimethylformamide (DMF) to facilitate nucleophilic substitution and cyclization.

Table 2: Representative Synthesis Conditions

ReactantConditionsYieldSource
2-HydrazinylpyridineDMF, K₂CO₃, 60°C, 24h85–92%
ChloroethynylphosphonateRT, 4h>95%

Dimroth Rearrangement and Isomer Control

Electron-withdrawing groups (e.g., NO₂) on the hydrazinylpyridine precursor induce Dimroth-type rearrangement, yielding triazolo[1,5-a]pyridine isomers . For the 8-amine derivative, strict control of temperature (<60°C) and reaction time minimizes isomerization.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) but limited solubility in water (≈2 mg/mL). Stability studies indicate decomposition above 200°C, with the hydrochloride counterions mitigating hygroscopicity .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, pyridine-H), 7.89 (s, 1H, triazole-H), 6.75 (q, 1H, NH₂), 2.45 (s, 3H, CH₃).

  • ³¹P NMR (for phosphonylated analogs): δ 18.2 ppm, confirming P–O bonding .

Pharmacological Profile and Mechanisms

Pan-Phosphodiesterase Inhibition

The compound acts as a pan-phosphodiesterase (PDE) inhibitor, suppressing hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP) with IC₅₀ values <1 μM in enzymatic assays. This dual inhibition potentiates downstream signaling pathways regulating apoptosis and cell proliferation.

Table 3: In Vitro Pharmacological Data

AssayResultSource
PDE3A InhibitionIC₅₀ = 0.45 ± 0.12 μM
PDE4D InhibitionIC₅₀ = 0.78 ± 0.09 μM
A549 Cell ViabilityIC₅₀ = 2.85 ± 0.74 μM

Antiproliferative Activity

In the A549 lung adenocarcinoma line, the compound reduces viability by >60% at 10 μM via G₀/G₁ cell cycle arrest . Annexin V/PI staining confirms apoptosis induction, likely mediated by cAMP-dependent protein kinase (PKA) activation.

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